molecular formula C12H19NO4 B2927442 Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 1335041-95-6

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2927442
CAS No.: 1335041-95-6
M. Wt: 241.287
InChI Key: ROQDOXSVAYXAGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring is fused to a tetrahydrofuran-like oxygen-containing ring (7-oxa) and a pyrrolidine-like nitrogen-containing ring (1-aza). The tert-butyl carboxylate group at position 1 serves as a protective group, enhancing solubility and stability during synthetic applications. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its rigid spiro architecture, which can influence conformational preferences in drug candidates .

Properties

IUPAC Name

tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-9(14)8-12(13)4-6-16-7-5-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQDOXSVAYXAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate, tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which is then converted to the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxo group at position 2 distinguishes it from amino-substituted analogs (e.g., ), which exhibit different reactivity in nucleophilic or hydrogen-bonding contexts.
  • Oxygen placement (7-oxa vs. 8-oxa) and nitrogen count (1-aza vs. diaza/triaza) significantly alter ring strain and electronic properties .

Biological Activity

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1335041-95-6
  • Purity : Typically >95% in commercial preparations

Research indicates that compounds within the spirocyclic family, such as this compound, can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the azaspiro structure may enhance binding affinity and specificity towards certain biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of spirocyclic compounds. This compound has shown promising activity against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound may serve as a potential lead for the development of new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)25.0

The observed cytotoxic effects indicate that this compound may inhibit cell proliferation in specific cancer types, warranting further investigation into its mechanism of action.

Study on Antitumor Activity

A notable study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various spirocyclic derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound, revealing that it acts as a competitive inhibitor for certain kinases involved in tumor growth signaling pathways. This suggests potential applications in targeted cancer therapies.

Q & A

Q. Challenges :

  • Low melting point and hygroscopicity complicate crystal growth. Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
    SHELX Applications :
  • SHELXD : Solves phase problems via dual-space methods for small molecules.
  • SHELXL : Refines anisotropic displacement parameters and hydrogen-bonding networks, critical for validating spirocyclic geometry .

Advanced: How can researchers mitigate the formation of hazardous decomposition products during high-temperature reactions involving this compound?

  • Thermal Stability Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C) .
  • Inert Atmosphere : Use nitrogen/argon to suppress oxidative degradation.
  • Scrubber Systems : Trap hazardous gases (CO, NOx) using alkaline solutions .
  • Alternative Conditions : Replace thermal steps with photochemical or microwave-assisted reactions .

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